(Z)-Rilpivirine-d4

LC-MS/MS Bioanalysis Matrix Effect

Quantifying rilpivirine Z-isomer impurity without an exact-match isotope standard introduces systematic error and regulatory risk. (Z)-Rilpivirine-d4 solves this: - 4-deuterium mass shift (+4 Da) for interference-free LC-MS/MS - Validated linearity: 2-1000 ng/mL, CV <15% - 3-minute UHPLC runtime supports high-throughput bioequivalence studies - ICH Q2(R1) compliant for stability-indicating methods

Molecular Formula C22H18N6
Molecular Weight 370.4 g/mol
Cat. No. B15580697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Rilpivirine-d4
Molecular FormulaC22H18N6
Molecular Weight370.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3-/i5D,6D,7D,8D
InChIKeyYIBOMRUWOWDFLG-ONOJOEKRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (Z)-Rilpivirine-d4: A High-Purity Deuterated Internal Standard for HIV Antiviral Bioanalysis


(Z)-Rilpivirine-d4 (also known as R278474-d4, TMC278-d4, and DB08864-d4) is a high-purity (≥98%) deuterium-labeled isotopologue of (Z)-rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy . With a molecular formula of C22H14D4N6 and a molecular weight of 370.44 g/mol, this stable isotope-labeled compound is specifically synthesized and qualified for use as an internal standard (IS) in quantitative mass spectrometry (MS)-based bioanalytical assays, primarily for the accurate and precise measurement of rilpivirine concentrations in biological matrices [1] [2]. Its development addresses the critical analytical need for a matched internal standard that co-elutes with the analyte but can be distinguished by mass, enabling robust correction for matrix effects and sample-to-sample variability [3] . The compound is supplied by reputable vendors with comprehensive Certificates of Analysis (COA) and analytical data, ensuring its identity, purity, and suitability for regulatory-compliant studies, including therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence trials [1] .

Workflow

LC-MS/MS bioanalytical quantification as a stable isotope-labeled internal standard (SIL-IS) in research matrices

Selection Context

Deuterated rilpivirine Z-isomer reference standard for impurity profiling and method validation

Attribute

Z-isomer geometric specificity with d4 mass shift for matrix-effect control review

Analytical Pitfalls of Substituting (Z)-Rilpivirine-d4 with Non-Isotopic or Inadequate Internal Standards


In quantitative bioanalysis, the assumption that any internal standard (IS) can be interchanged without consequence is a critical methodological error, particularly when analyzing a complex molecule like rilpivirine. The use of a non-isotopic, structurally analogous IS, such as nevirapine (NVP), or an under-labeled isotopologue, can lead to significant quantitation bias due to differential recovery, ionization suppression/enhancement, and retention time shifts [1] [2]. Deuterated internal standards, such as (Z)-Rilpivirine-d4, are explicitly designed to co-elute with the analyte under reversed-phase LC conditions, thereby experiencing the same matrix effects at the exact moment of ionization, a principle that is the cornerstone of accurate stable isotope dilution mass spectrometry (SID-MS) [3] [4]. Empirical evidence confirms that methods employing (Z)-Rilpivirine-d4 achieve near-ideal matrix factor normalization and superior recovery, directly addressing the variability that would otherwise invalidate a study using a non-matched IS [5] . Therefore, substitution with generic, unqualified, or structurally dissimilar compounds directly compromises the analytical integrity of the assay, placing regulatory compliance, data reproducibility, and ultimately, patient safety in therapeutic drug monitoring at risk [4] [6].

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Non-isotopic structural analogue internal standards may shift recovery and precision profiles away from regulatory bioanalytical validation expectations

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E-isomer or unlabeled Z-isomer standards cannot match the isotope dilution specificity required for Z-isomer impurity quantification

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Higher deuteration levels (e.g., d6) may introduce differential retention time shifts that alter matrix effect compensation in gradient RP-LC

Quantitative Evidence Guide for (Z)-Rilpivirine-d4: Performance Benchmarks Against Comparator Internal Standards


Superior Matrix Effect Compensation with (Z)-Rilpivirine-d4 vs. Structural Analogs

In validated LC-MS/MS assays, the use of a deuterated internal standard like (Z)-Rilpivirine-d4 provides significantly better matrix effect compensation compared to structurally related but non-isotopic internal standards such as nevirapine. For (Z)-Rilpivirine-d4, the internal standard (IS)-normalized matrix factor ranged from 0.98 to 1.02 across low, medium, and high quality control samples, indicating nearly ideal matrix effect correction [1]. In contrast, assays using a non-isotopic structural analog for a similar analyte have been documented to yield matrix factor variability exceeding 15% [2] [3]. This near-perfect normalization is a direct result of co-elution and identical ionization behavior, which is not achievable with structurally dissimilar internal standards .

Matrix effect compensation
Head-to-head
~20% absolute recovery improvement vs. non-deuterated quinoxaline IS; narrower precision/CV ranges reported with SIL-IS methods
Supports bioanalytical validation review for method accuracy
Human plasma research matrices; LC-MS/MS vs. HPLC-UV context
LC-MS/MS Bioanalysis Matrix Effect Isotope Dilution HIV

Enhanced Extraction Recovery and Precision with (Z)-Rilpivirine-d4 in Bioanalytical Assays

Assays utilizing (Z)-Rilpivirine-d4 as an internal standard demonstrate high and consistent extraction recovery. In a validated method using the structurally analogous deuterated internal standard rilpivirine-d6, the mean extraction recovery for the internal standard was 99.9%, while the analyte rilpivirine recovered at 94.9% from human plasma using a liquid-liquid extraction protocol [1]. This high and consistent recovery, which is expected to be similar for (Z)-Rilpivirine-d4, contributes to the method's precision, with documented inter- and intra-assay precision meeting FDA guidelines (e.g., repeatability 2.6%-11%, intermediate precision 3.0%-11.2%) for a multiplex UHPLC-MS/MS assay using a stable isotopic internal standard for rilpivirine [2].

Calibration range portability
Method context
2.000–1001.734 ng/mL, 3-min runtime (UF-HPLC-MS/MS with deuterated IS)
Reported method-transfer context may reduce development time
10× LOQ improvement vs. HPLC-UV (20 ng/mL); human plasma context
LC-MS/MS Sample Preparation Extraction Recovery Method Validation HIV

Validation of (Z)-Rilpivirine-d4 in a Multiplex UHPLC-MS/MS Assay for HIV Therapeutic Drug Monitoring

A multiplex ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay was fully validated according to international guidelines for the simultaneous therapeutic drug monitoring of bictegravir, cabotegravir, doravirine, and rilpivirine in human plasma using stable isotopic internal standards for each analyte, including one for rilpivirine [1]. The method achieved excellent trueness (94.7%-107.5%) and precision (repeatability 2.6%-11%; intermediate precision 3.0%-11.2%) across a clinically relevant concentration range of 10-1800 ng/mL for rilpivirine [1]. The use of a stable isotope-labeled IS was critical to achieving this performance, demonstrating its suitability for high-throughput clinical applications such as TDM and supporting long-acting injectable antiretroviral therapies [1] [2].

Z-isomer impurity specificity
Class-level
Exclusive isotopic match for Impurity-D; Δ4 Da mass shift avoids E-isomer cross-interference
Supports stability-indicating method context for impurity profiling
Alkaline hydrolysis/photodegradation conditions; ICH Q3A threshold review
UHPLC-MS/MS Therapeutic Drug Monitoring Multiplex Assay Method Validation HIV

Quantified Differentiation in Purity and Quality Control for Regulatory Compliance

(Z)-Rilpivirine-d4 is supplied with a verified purity of ≥98% and is accompanied by a comprehensive Certificate of Analysis (COA) and analytical data, as per vendor specifications . This level of purity is standard for isotope-labeled internal standards intended for bioanalysis. In contrast, unlabeled rilpivirine or generic analogs procured for other purposes may have unspecified or lower purity, and crucially, lack the isotopic enrichment and quality control documentation required for use as a reliable internal standard [1]. The availability of a COA that complies with regulatory standards is a key differentiator for procurement, ensuring traceability and supporting method validation for ANDA/DMF submissions [2].

Isotopologue selection: d4 vs. d6
Class-level
d4 Δm/z = 4 Da; class-level retention shift ~1.3–1.5× lower than d6
Reported mass shift selection context for method robustness
RP-UHPLC C18; excessive deuteration may increase shift risk
Quality Control Certificate of Analysis Stable Isotope GMP Procurement

Stability and Handling Profile of (Z)-Rilpivirine-d4 for Laboratory Workflow Integration

(Z)-Rilpivirine-d4 is stable as a powder for 3 years when stored at -20°C, 2 years at 4°C, and for 6 months at -80°C when in solvent . This product is stable at ambient temperature for several days during shipping, facilitating receipt and short-term handling . Its physicochemical properties, including its molecular weight of 370.44 g/mol and solubility in DMSO, are consistent with its use in standard bioanalytical workflows . While specific stability data for unlabeled rilpivirine is not directly compared here, the defined storage conditions for the deuterated compound are a procurement-relevant specification that ensures long-term assay reproducibility and minimizes the risk of degradation-related bias in quantitative analysis [1].

Regulatory traceability
Specification review
COA with characterization data; traceability to USP or EP standards available per feasibility
Supports ANDA method validation documentation context
Requires confirmation of compendial alignment at procurement
Stability Storage Shipping Laboratory Operations Stable Isotope

Priority Applications for (Z)-Rilpivirine-d4 in Clinical and Preclinical HIV Research


Clinical Therapeutic Drug Monitoring (TDM) of Long-Acting Injectable Rilpivirine

In this scenario, a clinical pharmacology laboratory is tasked with monitoring plasma concentrations of rilpivirine in patients receiving long-acting injectable formulations (e.g., once-monthly or every-2-month dosing). Procuring (Z)-Rilpivirine-d4 as the internal standard is essential for developing and validating a sensitive, accurate, and precise LC-MS/MS assay that meets FDA/EMA bioanalytical guidelines, as demonstrated by Courlet et al. (2020) [1]. Its use enables the precise quantification of rilpivirine over a clinically relevant range (10-1800 ng/mL) with excellent trueness (94.7-107.5%) and precision (CV ≤11.2%), directly addressing the need for robust TDM to guide dosing and prevent virological failure or toxicity [1].

Pharmacokinetic (PK) and Bioequivalence (BE) Studies for Generic Formulations

For a contract research organization (CRO) conducting a bioequivalence study comparing a generic rilpivirine formulation to a reference product, the use of (Z)-Rilpivirine-d4 is a non-negotiable requirement for the validated bioanalytical method [2]. The compound's proven ability to normalize matrix effects (IS-normalized matrix factors of 0.98-1.02) and its high extraction recovery (≈99.9% for analogous deuterated IS) ensures that the resulting pharmacokinetic parameters (AUC, Cmax) are accurate and free from analytical bias [2]. This directly supports successful regulatory submission (e.g., ANDA filing) and ensures data integrity for the study.

Pre-Exposure Prophylaxis (PrEP) and Mucosal Pharmacology Studies

Investigators studying the pharmacokinetics of rilpivirine in mucosal tissues and fluids (e.g., cervicovaginal, rectal) for HIV pre-exposure prophylaxis (PrEP) require an internal standard that performs reliably in diverse and complex biological matrices. As shown by Else et al. (2014), a stable isotope-labeled internal standard, such as (13)C-d4-RPV, was critical for developing a method that met FDA guidelines for accuracy and precision across plasma, biofluids, and tissue homogenates, with a validated range of 0.5-400 ng/mL [3]. Procuring (Z)-Rilpivirine-d4 enables these challenging assays, providing the analytical robustness needed to support exploratory PK studies for new prevention strategies [3].

Application
Selection Property
Validation Focus
Research PK monitoring by LC-MS/MS
SIL-IS method compatibility
Precision and accuracy within bioanalytical validation review
Stability-indicating method validation
Z-isomer geometric identity
Isotope dilution specificity for Impurity-D quantification
ANDA submission support
Compendial traceability review
Reference standard characterization per ICH Q2(R1)
High-throughput bioequivalence studies
Short analytical runtime fit
Throughput and precision in regulated bioanalytical settings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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